Phosphoric acid, octyl ester
Description
Phosphoric acid, octyl ester (C₈H₁₉O₄P), also known as monooctyl phosphate or octyl dihydrogen phosphate, is an organophosphorus compound with a molecular weight of 210.21 g/mol . It is characterized by a phosphate group bonded to an octyl chain, making it amphiphilic. This structure enables applications in industrial surfactants, sensor technologies, and chemical synthesis . Its synthesis often involves esterification of phosphoric acid with octanol, and it is regulated under environmental and chemical safety guidelines due to its reactivity .
Properties
Molecular Formula |
C8H17O4P-2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
octyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)/p-2 |
InChI Key |
WRKCIHRWQZQBOL-UHFFFAOYSA-L |
SMILES |
CCCCCCCCOP(=O)([O-])[O-] |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])[O-] |
physical_description |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, octyl ester can be synthesized through the esterification reaction between phosphoric acid and octanol. The reaction typically involves heating phosphoric acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:
H3PO4+C8H17OH→C8H17OPO3H2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and octanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, yielding phosphoric acid and octanol. This reaction can be catalyzed by acids or bases.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can participate in these reactions.
Substitution: The ester group in this compound can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Phosphoric acid and octanol.
Substitution: Depending on the nucleophile, various substituted phosphates can be formed.
Scientific Research Applications
Phosphoric acid, octyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Plays a role in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and as an anti-wear additive in lubricants
Mechanism of Action
The mechanism of action of phosphoric acid, octyl ester is largely dependent on its amphiphilic properties. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its surfactant properties allow it to reduce surface tension, which is beneficial in various industrial applications. The molecular targets and pathways involved include interactions with cell membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Functional Group Diversity Phosphoric acid esters (e.g., this compound) exhibit ionic interactions due to the phosphate group, enabling use in ion-selective sensors . In contrast, phthalic acid esters (e.g., phthalic acid, hex-3-yl octyl ester) are nonpolar, favoring roles as plasticizers or microbial coproducts . Caffeic acid octyl ester (CAO) combines antioxidant phenolic groups with a hydrophobic octyl chain, enhancing membrane permeability and apoptotic activity in cancer cells .
Biological and Industrial Relevance this compound is critical in taste sensor membranes, where its phosphate group interacts selectively with bitter compounds like quinine . Butanoic acid octyl ester serves as a semiochemical in insects, binding odorant-binding proteins (OBPs) with high affinity . Phthalic acid, hex-3-yl octyl ester is a newly identified metabolite in P. aeruginosa, suggesting roles in microbial secondary metabolism .
Synthetic and Natural Occurrence Phosphoric acid esters are typically synthetic, whereas octyl salicylate and butanoic acid octyl ester occur naturally in plants (e.g., Heracleum persicum fruit) or fermented products .
Research Highlights and Contrasts
- Apoptotic Efficacy : CAO outperforms caffeic acid phenethyl ester (CAPE) in triggering caspase-3 activation and mitochondrial depolarization, attributed to its octyl chain enhancing cellular uptake .
- Environmental Impact: Long-chain esters like octyl hexanoate are suppressed by ionic strength in analytical methods, complicating their detection in environmental samples .
- Structural Variability in Esters: Phthalic acid, isobutyl octyl ester varies in abundance across plant extracts due to environmental conditions . Octadecanoic acid octyl ester is a conserved component in wild and micropropagated plants but differs in concentration .
Q & A
Q. What are the common synthetic routes for preparing phosphoric acid octyl ester, and how can side products be minimized?
Phosphoric acid octyl ester is synthesized via esterification, where phosphoric acid reacts with octanol under acid catalysis. Key steps include:
- Stoichiometric control : Use a molar excess of octanol (1.5–2.0 equivalents) to drive the reaction toward ester formation and reduce residual phosphoric acid .
- Temperature optimization : Maintain 80–100°C to enhance reaction kinetics while avoiding decomposition of the ester .
- Purification : Post-reaction, neutralize unreacted acid with a weak base (e.g., sodium bicarbonate) and isolate the ester via fractional distillation or column chromatography . Side products like dialkyl or trialkyl esters may form if excess phosphoric acid is present. These can be identified via thin-layer chromatography (TLC) with fluorescent detection .
Q. How can the structure and purity of phosphoric acid octyl ester be validated experimentally?
- Spectroscopic techniques : Use NMR to confirm the esterification (δ = 0–2 ppm for monoalkyl esters, δ = -0.5–1.5 ppm for dialkyl esters) .
- Chromatography : Employ reverse-phase HPLC or TLC with fluorescent probes (e.g., FeCl₃ and 2-(o-hydroxyphenyl)benzoxazole) for trace impurity detection (sensitivity: 0.2–5.0 µg) .
- Elemental analysis : Verify the C:H:O:P ratio matches the theoretical formula (e.g., C₈H₁₉O₄P for mono-octyl ester) .
Advanced Research Questions
Q. What advanced analytical methods resolve contradictions in quantifying phosphoric acid octyl ester degradation products?
Degradation studies often detect phosphonic acid (H₃PO₃) as a breakdown product, which complicates quantification. To address this:
- Isotopic labeling : Use -labeled octyl ester to track hydrolysis pathways via mass spectrometry .
- Speciation analysis : Pair ion chromatography with inductively coupled plasma mass spectrometry (ICP-MS) to differentiate phosphoric acid (H₃PO₄) and phosphonic acid (H₃PO₃) in environmental samples .
- Degradation modeling : Apply pseudo-first-order kinetics under varying pH/temperature to predict ester stability (e.g., half-life reduction at pH < 3 or > 10) .
Q. How do phosphoric acid octyl esters interact with biomolecules, and what methodological controls are critical for such studies?
Phosphate esters can mimic natural phospholipids, affecting membrane dynamics. Key experimental considerations:
- Membrane models : Use lipid bilayers (e.g., DOPC vesicles) and monitor ester incorporation via fluorescence anisotropy or NMR .
- Competitive assays : Test ester binding to proteins (e.g., albumin) using isothermal titration calorimetry (ITC) to quantify affinity constants .
- Cellular toxicity : Assess viability in HEK293 cells using MTT assays, ensuring controls for ester hydrolysis (e.g., phosphoric acid alone) .
Q. What environmental persistence metrics are relevant for phosphoric acid octyl esters, and how are they measured?
- Hydrolysis half-life : Determine via accelerated testing (e.g., 50°C, pH 7.4) and extrapolate to ambient conditions using Arrhenius equations .
- Adsorption coefficients : Measure soil-water partitioning () using batch equilibrium experiments with HPLC quantification .
- Microbial degradation : Use -labeled esters in soil microcosms to track mineralization to CO₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
